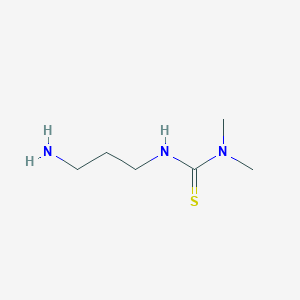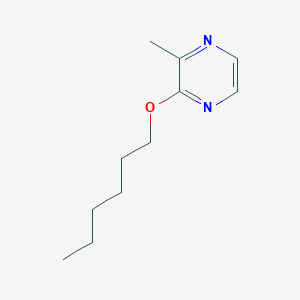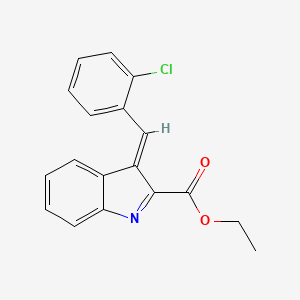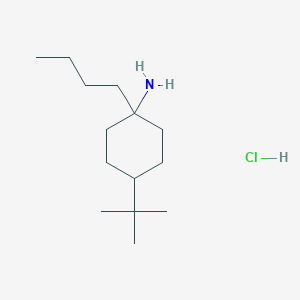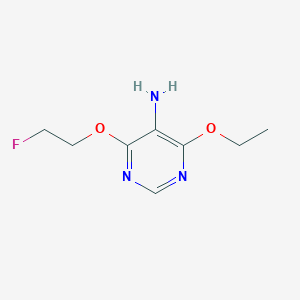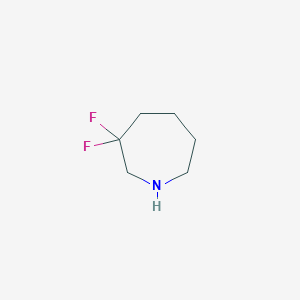
3,3-Difluoroazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoroazepane is a synthetic compound belonging to the family of azepane derivatives. Azepanes are cyclic nitrogen-containing organic compounds that exhibit a wide range of physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazepane typically involves the fluorination of azepane derivatives. One common method is the reaction of hexahydroazepine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoroazepane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted azepane derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of this compound .
Aplicaciones Científicas De Investigación
3,3-Difluoroazepane has found applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 3,3-Difluoroazepane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 4,4-Difluoroazepane
- 1,1-Difluoroazepane
- 2,2-Difluoroazepane
Comparison: 3,3-Difluoroazepane is unique due to the specific positioning of the fluorine atoms on the azepane ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other difluoroazepane derivatives. For example, 4,4-Difluoroazepane may exhibit different reactivity patterns and binding affinities due to the different spatial arrangement of fluorine atoms .
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
3,3-difluoroazepane |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-1-2-4-9-5-6/h9H,1-5H2 |
Clave InChI |
FVWMDLFXICQWEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


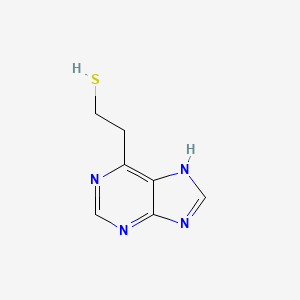
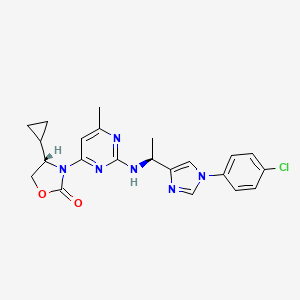
![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)

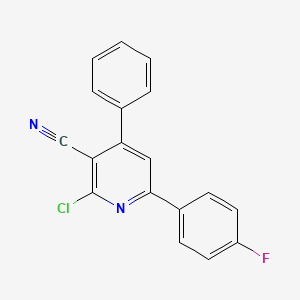
![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
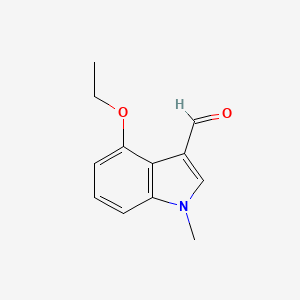
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
